molecular formula C24H30N2O5 B12498773 Propyl 2-(morpholin-4-yl)-5-{[(4-propoxyphenyl)carbonyl]amino}benzoate

Propyl 2-(morpholin-4-yl)-5-{[(4-propoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12498773
M. Wt: 426.5 g/mol
InChI Key: CGHIEFMLQVNZRW-UHFFFAOYSA-N
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Description

PROPYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. This compound is characterized by the presence of a morpholine ring, a propoxybenzamido group, and a benzoate ester. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Propoxybenzamido Intermediate: This step involves the reaction of 4-propoxybenzoic acid with an appropriate amine to form the propoxybenzamido intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Esterification: Finally, the benzoate ester is formed by reacting the intermediate with propyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the amide or ester functionalities, resulting in the corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 2-(MORPHOLIN-4-YL)-5-(4-METHOXYBENZAMIDO)BENZOATE: Similar structure but with a methoxy group instead of a propoxy group.

    PROPYL 2-(PIPERIDIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE: Contains a piperidine ring instead of a morpholine ring.

    PROPYL 2-(MORPHOLIN-4-YL)-5-(4-ETHOXYBENZAMIDO)BENZOATE: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

propyl 2-morpholin-4-yl-5-[(4-propoxybenzoyl)amino]benzoate

InChI

InChI=1S/C24H30N2O5/c1-3-13-30-20-8-5-18(6-9-20)23(27)25-19-7-10-22(26-11-15-29-16-12-26)21(17-19)24(28)31-14-4-2/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,27)

InChI Key

CGHIEFMLQVNZRW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCCC

Origin of Product

United States

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